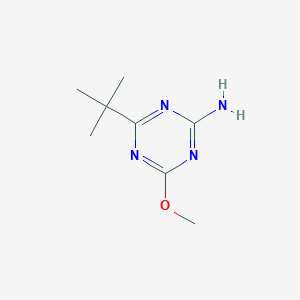

4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds and Medicinal Chemistry

Triazine derivatives, including 4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine, have been extensively studied in medicinal chemistry due to their wide range of biological activities. Triazines serve as a core moiety for developing future drugs, showing potential as antibacterial, antifungal, anti-cancer, antiviral, and antimalarial agents, among others. Their role in pharmaceuticals underscores their significance in synthesizing compounds with desired pharmacological activities (Verma, Sinha, & Bansal, 2019).

Industrial and Agricultural Applications

Amino-1,2,4-triazoles, closely related to triazine derivatives, are crucial in fine organic synthesis, contributing to agricultural products, pharmaceuticals, dyes, and high-energy materials production. This highlights the versatility of triazine derivatives in industrial and agricultural sectors, including the synthesis of plant protection products and known drugs like furazonal and cardiotril (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Environmental Impact and Management

Synthetic phenolic antioxidants, including triazine derivatives, are used in various industrial and commercial products to extend shelf life by retarding oxidative reactions. Recent studies have focused on their environmental occurrence, human exposure, and toxicity, suggesting some triazine derivatives might pose environmental risks due to their persistence and potential for bioaccumulation. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Material Science and Polymer Applications

In material science, triazine derivatives are explored for their applications in bonding systems for noble metal alloys and as components in high-performance polymers. These applications underscore the material's versatility, from enhancing the clinical performance of dental restorations to contributing to the development of heat-resistant polymers and fluorescent products (Matsumura, Shimizu, Tanoue, & Koizumi, 2011).

Energetic Materials and High-Nitrogen Compounds

The research into high-nitrogen containing azine energetic materials, including triazine derivatives, is a focal point in the field of energy materials. These compounds exhibit significant potential due to their high energy density, making them suitable for applications in propellants, explosives, and gas generators. This area of research continues to evolve, with ongoing studies aimed at improving the performance and safety of energetic materials (Yongjin & Shuhong, 2019).

Mechanism of Action

Properties

IUPAC Name |

4-tert-butyl-6-methoxy-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-8(2,3)5-10-6(9)12-7(11-5)13-4/h1-4H3,(H2,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTIVGJTJOIJIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=N1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351382 |

Source

|

| Record name | 4-tert-butyl-6-methoxy-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-54-3 |

Source

|

| Record name | 4-tert-butyl-6-methoxy-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid](/img/structure/B66354.png)